Methyl [(prop-2-yn-1-yl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is an organic compound that features a propargyl group attached to a sulfanyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with thioacetic acid in the presence of a catalyst to form the corresponding thioester. This intermediate is then esterified with methanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield thiols or thioethers, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the propargyl position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Propargyl derivatives
Wissenschaftliche Forschungsanwendungen
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl [(prop-2-yn-1-yl)sulfanyl]acetate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic addition and substitution reactions, making the compound a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargylamine derivatives: Such as pargyline, rasagiline, and selegiline, which are used in the treatment of neurodegenerative diseases.
Propargyl esters: Used in various organic synthesis reactions and as intermediates in the production of pharmaceuticals.
Uniqueness
Methyl [(prop-2-yn-1-yl)sulfanyl]acetate is unique due to its combination of a propargyl group with a sulfanyl acetate moiety. This structural feature allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
112466-45-2 |
---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
methyl 2-prop-2-ynylsulfanylacetate |
InChI |
InChI=1S/C6H8O2S/c1-3-4-9-5-6(7)8-2/h1H,4-5H2,2H3 |
InChI-Schlüssel |
IUEFOJYLSYTRIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.